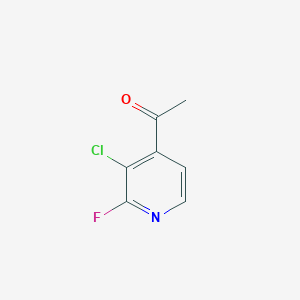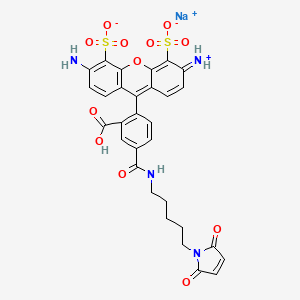
Sodium 6-amino-9-(2-carboxy-4-((5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentyl)carbamoyl)phenyl)-3-iminio-3H-xanthene-4,5-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is a complex organic compound known for its applications in various scientific fields. This compound is a xanthene dye, often used as a fluorescent probe in biological samples due to its high photostability and fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE involves multiple stepsThe final steps involve the attachment of the carboxy and pentylcarbamoyl groups under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The amino and sulfonate groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling cells and tissues.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the manufacturing of fluorescent dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, it emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved include interactions with cellular components, enabling visualization of biological processes .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties but lower photostability.
Rhodamine B: A related compound with different spectral properties and applications.
Alexa Fluor dyes: A series of dyes with varying fluorescence characteristics and applications.
Uniqueness
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is unique due to its high photostability and specific fluorescence properties, making it more suitable for long-term imaging applications compared to other dyes .
Properties
Molecular Formula |
C30H25N4NaO12S2 |
|---|---|
Molecular Weight |
720.7 g/mol |
IUPAC Name |
sodium;3-amino-6-azaniumylidene-9-[2-carboxy-4-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]phenyl]xanthene-4,5-disulfonate |
InChI |
InChI=1S/C30H26N4O12S2.Na/c31-20-8-6-17-24(18-7-9-21(32)28(48(43,44)45)26(18)46-25(17)27(20)47(40,41)42)16-5-4-15(14-19(16)30(38)39)29(37)33-12-2-1-3-13-34-22(35)10-11-23(34)36;/h4-11,14,31H,1-3,12-13,32H2,(H,33,37)(H,38,39)(H,40,41,42)(H,43,44,45);/q;+1/p-1 |
InChI Key |
WLQJJVVOQFUJNG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


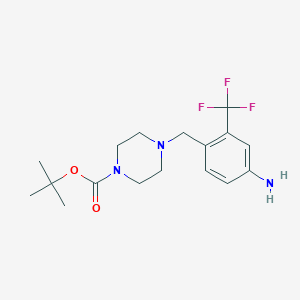
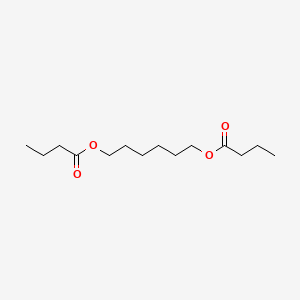
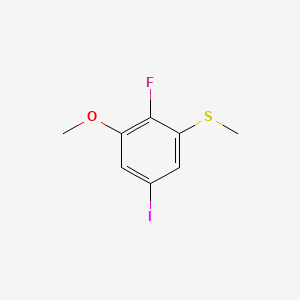
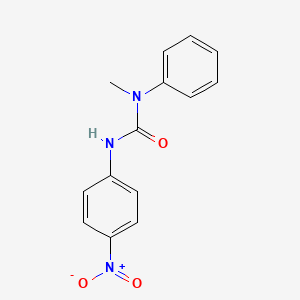
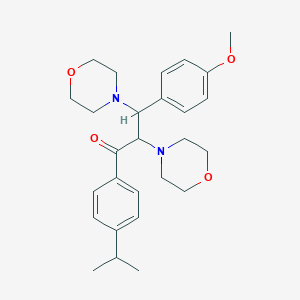

![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
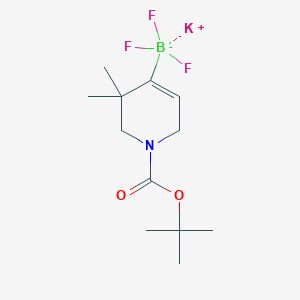
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
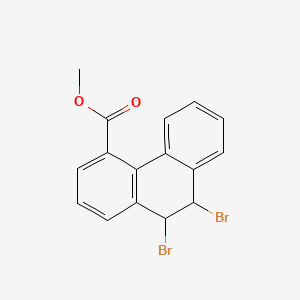
![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
